molecular formula C25H23ClF2N4O2 B8103434 TRPV4 agonist-1

TRPV4 agonist-1

Cat. No.: B8103434
M. Wt: 484.9 g/mol
InChI Key: ONVDBGZQVBEFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OUN67600 is a novel compound known as a transient receptor potential vanilloid 4 agonist. It has been identified as a regulator of chondrogenic differentiation, which is the process by which cartilage is formed. This compound has shown significant potential in scientific research, particularly in the fields of biology and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OUN67600 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .

Industrial Production Methods: Industrial production of OUN67600 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment and reagents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: OUN67600 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The reactions involving OUN67600 typically use reagents such as oxidizing agents, reducing agents, and catalysts under controlled conditions to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

OUN67600 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and pathways.

    Biology: Investigated for its role in chondrogenic differentiation and other cellular processes.

    Medicine: Explored for potential therapeutic applications in conditions related to cartilage formation and repair.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

OUN67600 exerts its effects by acting as an agonist of transient receptor potential vanilloid 4. This receptor is involved in various cellular processes, including the regulation of calcium ion channels. By binding to this receptor, OUN67600 modulates the activity of these channels, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

    TRPV4 agonist-1: Another agonist of transient receptor potential vanilloid 4 with similar biological activity.

    AMG2850: A compound with comparable effects on transient receptor potential vanilloid 4 channels.

Uniqueness: OUN67600 is unique due to its specific molecular structure and high potency as a transient receptor potential vanilloid 4 agonist. It has shown increased efficacy in certain biological assays compared to similar compounds .

Properties

IUPAC Name

8-fluoro-3-[4-(4-fluorophenoxy)phenyl]-2-(4-methylpiperazin-1-yl)quinazolin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F2N4O2.ClH/c1-29-13-15-30(16-14-29)25-28-23-21(3-2-4-22(23)27)24(32)31(25)18-7-11-20(12-8-18)33-19-9-5-17(26)6-10-19;/h2-12H,13-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVDBGZQVBEFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC=C3F)C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClF2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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TRPV4 agonist-1
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TRPV4 agonist-1
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TRPV4 agonist-1
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TRPV4 agonist-1
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TRPV4 agonist-1
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TRPV4 agonist-1

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